molecular formula C23H25N5O4S3 B609877 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide CAS No. 1945950-20-8

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide

Cat. No. B609877
M. Wt: 531.66
InChI Key: QOEXRJYTAZZRPL-UHFFFAOYSA-N
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Description

PDD-00017272 is a potent poly (ADP ribose) glycohydrolase (PARG) inhibitor.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds related to 1-[(2,4-Dimethyl-1,3-Thiazol-5-yl)methyl]-N-(1-Methylcyclopropyl)-3-[(2-Methyl-1,3-Thiazol-5-yl)methyl]-2,4-Dioxoquinazoline-6-Sulfonamide show potential in anticancer therapy. A study demonstrated that polyfunctional substituted 1,3-thiazoles, which are structurally related to the compound , exhibit significant anticancer activity across various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. This highlights the compound's relevance in cancer research and potential therapeutic applications (Turov, 2020).

Synthetic Pathways and Derivatives

Research on the synthesis of sulfonamides and 1,3-oxazine-2,4-diones from arylsulfonyl isocyanates and diketene, involving reactions with N-heteroaromatic compounds, is pertinent to understanding the synthesis and potential derivatives of the compound . This demonstrates the compound's chemical versatility and potential for creating various biologically active derivatives (Alizadeh, Zohreh, & Zhu, 2008).

Heterocyclic Substituents and Anticancer Activity

A comparative analysis of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents, including thiazolyl groups, showed a significant impact on anticancer activity. This suggests that the structural components of 1-[(2,4-Dimethyl-1,3-Thiazol-5-yl)methyl]-N-(1-Methylcyclopropyl)-3-[(2-Methyl-1,3-Thiazol-5-yl)methyl]-2,4-Dioxoquinazoline-6-Sulfonamide may confer notable anticancer properties (Konovalenko et al., 2022).

Molecular Transformations and Derivatives

Studies on molecular transformations and synthesis of related thiazole derivatives provide insights into the chemical behavior and potential pharmaceutical applications of the compound. This includes research on the synthesis of dimethyl sulfomycinamate and various thiazole derivatives, indicating the compound's potential in developing new pharmaceuticals (Bagley et al., 2003).

properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S3/c1-13-20(34-15(3)25-13)12-27-19-6-5-17(35(31,32)26-23(4)7-8-23)9-18(19)21(29)28(22(27)30)11-16-10-24-14(2)33-16/h5-6,9-10,26H,7-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEXRJYTAZZRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide

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